molecular formula C5H3F2NO B1322402 2,6-Difluoropyridin-3-ol CAS No. 209328-85-8

2,6-Difluoropyridin-3-ol

Cat. No. B1322402
CAS RN: 209328-85-8
M. Wt: 131.08 g/mol
InChI Key: HTLONLFPRJFFNV-UHFFFAOYSA-N
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Description

2,6-Difluoropyridin-3-ol is a chemical compound with the molecular formula C5H3F2NO . It is a colorless to light yellow liquid and has been used in the preparation of poly (pyridine ether)s via polycondensation with silylated 1,1,1-tris (4-hydroxyphenyl)ethane .


Synthesis Analysis

The synthesis of 2,6-Difluoropyridin-3-ol involves several steps. One method involves the use of Lithium diisopropylamide (LDA)-mediated ortholithiations of 2,6-difluoropyridine in tetrahydrofuran at -78°C . This process has been studied using a combination of IR and NMR spectroscopic and computational methods .


Molecular Structure Analysis

The molecular structure of 2,6-Difluoropyridin-3-ol consists of five carbon atoms, three hydrogen atoms, two fluorine atoms, and one nitrogen and oxygen atom each . The InChI code for this compound is 1S/C5H3F2NO/c6-4-2-1-3 (9)5 (7)8-4/h1-2,9H .


Chemical Reactions Analysis

The chemical reactions involving 2,6-Difluoropyridin-3-ol are complex and varied. For instance, 3-Chloro-2,6-difluoropyridine was obtained by interaction 2,3,6- trichloropyridine with KF in sulfolane . Additionally, 4-Bromo-2,6-difluoropyridine is synthesized from symmetric trifluoropyridine .


Physical And Chemical Properties Analysis

2,6-Difluoropyridin-3-ol is a solid at room temperature . It has a molecular weight of 131.08 .

Scientific Research Applications

2,6-Difluoropyridin-3-ol: A Comprehensive Analysis of Scientific Research Applications

Fluorescent Probes in Biology: 2,6-Difluoropyridin-3-ol can be utilized in the synthesis of fluorescent probes for biological applications. These probes can detect molecules, cells, or biological processes due to their fluorescence properties .

Imaging Agents in Medicine: This compound may serve as a precursor for the synthesis of 18F-substituted pyridines , which are used as imaging agents in various biological applications, particularly in positron emission tomography (PET) scans .

Material Science: Due to its unique properties, 2,6-Difluoropyridin-3-ol could be involved in the development of new materials with specific desired characteristics.

Chemical Synthesis: It can act as an intermediate in the chemical synthesis of more complex molecules, potentially serving various industrial and pharmaceutical needs.

Bioimaging and Chemosensing: Fluorinated compounds like 2,6-Difluoropyridin-3-ol are often used in bioimaging and chemosensing due to their high quantum yields and good photostability .

Safety and Hazards

The safety information for 2,6-Difluoropyridin-3-ol indicates that it has several hazard statements including H302, H315, and H319 . These correspond to hazards related to acute toxicity, skin irritation, and serious eye irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P338 + P351) .

properties

IUPAC Name

2,6-difluoropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2NO/c6-4-2-1-3(9)5(7)8-4/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTLONLFPRJFFNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625715
Record name 2,6-Difluoropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoropyridin-3-ol

CAS RN

209328-85-8
Record name 2,6-Difluoropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2, 6-difluoropyridine (6.7 mL, 73.8 mmole) in THF (100 mL, cooled to -78° C.) was added a 2M solution of LDA in heptane/THF/ethylbenene (38 mL, 76 mmol). The mixture was stirred at -78° C. for 1 hour, and trimethyl borate (6.8 mL, 89.7 mmol) was added. The mixture was stirred for 1 hour and allowed to warm to 20° C., then the reaction was quenched with HOAc (10 mL). The solution was made basic with 20% aq NaOH (20 mL), H2O2 (50%, 200 mL) was added, and the mixture stirred for 16 hours. The mixture was neutralized by addition of HCl (2M, aq) and extracted with EtOAc. The combined EtOAc extracts were dried (MgSO4). The solvent was evaporated under vacuum, and the crude product was chromatographed (silica gel; hexane/EtOAc 9:1 to 6:4) to yield 2.7g (28%) of the title compound. 1H NMR (DMSO-d6, 300 MHz) δ: 6.75 (dd, J=3.0, 5.5 Hz, 1H), 7.48 (m, 1H). MS (DCI/NH3) m/e 149 (M+NH4)+.
Quantity
6.7 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
heptane THF
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6.8 mL
Type
reactant
Reaction Step Two
Yield
28%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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